molecular formula C12H13ClFNO B1184603 1-(2-Chloro-4-fluorobenzoyl)piperidine

1-(2-Chloro-4-fluorobenzoyl)piperidine

Cat. No.: B1184603
M. Wt: 241.69
InChI Key: MWVZMJWRVAATGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluorobenzoyl)piperidine is a piperidine derivative characterized by a benzoyl group substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound has a molecular formula of C₁₂H₁₂ClFNO (based on its structural analog in ), with a molecular weight of 267.7 g/mol (similar to ). Its physicochemical properties include a predicted density of 1.312 g/cm³ and a boiling point of 607.1°C, suggesting high thermal stability. Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in alkaloids and synthetic drugs, often exhibiting antiviral, antimicrobial, or enzyme-inhibitory activities.

Properties

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69

IUPAC Name

(2-chloro-4-fluorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13ClFNO/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

MWVZMJWRVAATGU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The pharmacological behavior of piperidine derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Properties/Activities Reference
1-(2-Chloro-4-fluorobenzoyl)piperidine 2-chloro-4-fluoro benzoyl group Allosteric glycogen phosphorylase inhibition; potential antiviral activity
1-(3-Phenylbutyl)piperidine 3-phenylbutyl group High RMSD (>4 Å) due to hydrophobic cavity adaptation; salt bridge with Glu172
AVE#21 Urea linkage, 5-hydroxy-2-methoxy-phenyl Competitive inhibition of glycogen phosphorylase via allosteric site
3-Fluoro-1-(pyrrolopyrimidinyl)piperidine Pyrrolo[2,3-d]pyrimidine substituent Mac1 inhibition; antiviral candidate against SARS-CoV-2
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid Carboxylic acid at position 4 Research chemical with solubility in DMSO; precursor for drug development
1-(4-Chlorophenyl)piperidine-2,6-dione 4-chlorophenyl, dione groups Antimicrobial activity; symmetrical structure for synthesis optimization

Impact of Substituent Position and Electronic Effects

  • Functional Groups : The urea linkage in AVE#21 introduces hydrogen-bonding capability absent in the target compound, altering enzyme-binding kinetics. Similarly, the carboxylic acid group in increases polarity, affecting solubility and target selectivity.
  • Aromatic Systems: Compounds like 3-fluoro-1-(pyrrolopyrimidinyl)piperidine incorporate heterocyclic systems, expanding π-π stacking interactions critical for antiviral activity, a feature less pronounced in the target compound.

Binding and Bioactivity Insights

  • Enzyme Inhibition : The target compound shares an allosteric binding mode with AVE#21, but its benzoyl group may sterically hinder interactions compared to the smaller substituents in 1-(4-chlorophenyl)piperidine-2,6-dione .
  • Antimicrobial vs. Antiviral Activity : While 1-(4-chlorophenyl)piperidine-2,6-dione shows antimicrobial effects, the target compound’s fluorinated aromatic system aligns more closely with antiviral candidates like those in .

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